2-(3-Nitroanilino)acetohydrazide
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Description
“2-(3-Nitroanilino)acetohydrazide” is a specialty product used for proteomics research applications . It has a molecular formula of C8H10N4O3 .
Molecular Structure Analysis
The molecular structure of “2-(3-Nitroanilino)acetohydrazide” can be found in various chemical databases. For instance, the PubChem database provides a detailed molecular structure .
Physical And Chemical Properties Analysis
The molecular weight of “2-(3-Nitroanilino)acetohydrazide” is 210.19 g/mol . More detailed physical and chemical properties can be found in chemical databases like PubChem .
Scientific Research Applications
- 2-(3-Nitroanilino)acetohydrazide is used as a specialty product for proteomics research applications .
- 2-(3-Nitroanilino)acetohydrazide is involved in the chemical reduction of nitroaniline . Nitroaniline is a highly toxic pollutant that has been released into aquatic systems due to unmanaged industrial development in recent years. The chemical reduction of nitroaniline using various different nanocatalytic systems is one approach that has attracted tremendous interest over the past few years .
- The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .
Gene Editing
Chemical Reduction of Nitroaniline
Catalytic Reduction of 2-Nitroaniline
properties
IUPAC Name |
2-(3-nitroanilino)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c9-11-8(13)5-10-6-2-1-3-7(4-6)12(14)15/h1-4,10H,5,9H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLQXOCLNXQNPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332445 |
Source
|
Record name | 2-(3-nitroanilino)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitroanilino)acetohydrazide | |
CAS RN |
36107-14-9 |
Source
|
Record name | 2-(3-nitroanilino)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.